molecular formula C8H5Br2FO2 B13719241 4'-Bromo-2'-fluoro-5'-hydroxyphenacyl bromide

4'-Bromo-2'-fluoro-5'-hydroxyphenacyl bromide

Cat. No.: B13719241
M. Wt: 311.93 g/mol
InChI Key: JVRSZSABWCOYQH-UHFFFAOYSA-N
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Description

4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl groups on the phenyl ring. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide typically involves the bromination and fluorination of hydroxyacetophenone derivatives. One common method includes the following steps:

    Bromination: Hydroxyacetophenone is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the phenyl ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride.

Industrial Production Methods

Industrial production of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction reactions produce corresponding ketones, aldehydes, or alcohols .

Scientific Research Applications

4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes and receptors.

    Biological Studies: It is employed in biochemical assays and studies to investigate enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-2-hydroxyacetophenone
  • 4-Bromo-2-fluorobiphenyl
  • 5-Fluoro-2-hydroxyphenacyl bromide

Uniqueness

4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and hydroxyl groups allows for versatile reactivity and interactions with various molecular targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

2-bromo-1-(4-bromo-2-fluoro-5-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-8(13)4-1-7(12)5(10)2-6(4)11/h1-2,12H,3H2

InChI Key

JVRSZSABWCOYQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Br)F)C(=O)CBr

Origin of Product

United States

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